molecular formula C16H16O2 B1274694 2-[(Benzhydryloxy)methyl]oxirane CAS No. 6669-15-4

2-[(Benzhydryloxy)methyl]oxirane

Cat. No. B1274694
CAS RN: 6669-15-4
M. Wt: 240.3 g/mol
InChI Key: AMFIUYBZYJZWAU-UHFFFAOYSA-N
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Description

The compound “2-[(Benzhydryloxy)methyl]oxirane” is a type of oxirane, or epoxide, which is an organic compound containing an oxygen atom connected to two adjacent carbon atoms forming a three-membered ring structure. This particular oxirane derivative includes a benzhydryl group attached through an ether linkage. The benzhydryl group consists of two phenyl rings attached to a central carbon atom, which is in turn connected to the oxirane ring via a methylene bridge.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2-substituted-1,4-benzodioxanes involves CuBr-catalyzed tandem reactions of 2-((o-iodophenoxy)methyl)oxiranes with phenols, which includes a ring-opening process followed by intramolecular C-O cross-coupling cyclization . Another example is the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, which involves a multi-step process starting from benzene-d6, including Friedel-Crafts acylation, chiral reduction, tosylation, and cyclization . These methods highlight the versatility of oxirane chemistry and the potential routes that could be adapted for the synthesis of “2-[(Benzhydryloxy)methyl]oxirane”.

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and is often studied using techniques such as X-ray crystallography. For example, the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid were determined, providing insights into the arrangement of the oxirane ring and its substituents . Such structural analyses are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Oxirane rings are known for their reactivity, particularly in ring-opening reactions. The oxirane ring can be opened by nucleophiles, as demonstrated in the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], where the spiroepoxide could be ring-opened with various nucleophiles . Additionally, the synthesis of 2-(phenoxymethyl)oxirane derivatives showcases the unexpected rearrangement and ring-opening of oxiran-2-ylmethyl benzenesulfonates .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. For instance, the synthesis of 2,2′-oxirane fatty esters revealed characteristic NMR signals for the methylene protons of the oxirane system, and acid-catalyzed ring opening was shown to facilitate bond rupture between the quaternary carbon and the oxygen of the oxirane system . The synthesis of poly[2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane] involved ring-opening polymerization, indicating the potential for creating polymers with specific properties based on the oxirane structure .

Scientific Research Applications

Catalytic Processes

2-[(Benzhydryloxy)methyl]oxirane has been utilized in copper-catalyzed tandem processes to efficiently prepare various 2-substituted-1,4-benzodioxanes. This method involves a ring-opening process followed by an intramolecular C-O cross coupling cyclization (Liu & Bao, 2010).

Polymer Synthesis

In the field of polymer synthesis, oxiranes like 2-[(Benzhydryloxy)methyl]oxirane have been copolymerized with dicarboxylic anhydrides to produce polyesters and polyethers. These processes involve enzymatic ring-opening polymerization (Soeda et al., 2002).

Chiral Resolution Reagent

This compound has been used as a chiral resolution reagent. Specifically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with various α-chiral amines through regioselective ring-opening, proving useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been used in the asymmetric synthesis of therapeutic agents, such as TAK-218, used for treating central nervous system injuries (Fukatsu et al., 1999).

Corrosion Inhibition

Aromatic epoxy monomers derived from oxiranes, including 2-[(Benzhydryloxy)methyl]oxirane, have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their adsorption and anticorrosive behavior have been extensively studied using both computational and experimental techniques (Dagdag et al., 2019).

Atmospheric Chemistry

Oxiranes, including derivatives of 2-[(Benzhydryloxy)methyl]oxirane, have been identified as products in the atmospheric reactions of various alkenes with nitrate radicals. These findings contribute to understanding the chemical processes in the troposphere (Berndt & Böge, 1995).

Synthesis of Fluorinated Compounds

2-[(Benzhydryloxy)methyl]oxirane has been used in the synthesis of fluorinated polymers. These polymers have applications in various fields due to their unique properties, such as high chemical resistance and thermal stability (Zhan-xiong, 2012).

Theoretical Studies

Theoretical studies on oxiranes, including derivatives of 2-[(Benzhydryloxy)methyl]oxirane, have been conducted to understand their catalytic hydrogenation. These studies provide insights into the mechanisms of reactions involving oxiranes and their derivatives (Kuevi et al., 2012).

properties

IUPAC Name

2-(benzhydryloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIUYBZYJZWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390620
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzhydryloxy)methyl]oxirane

CAS RN

6669-15-4
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Qin - 2019 - archiv.ub.uni-marburg.de
Asymmetric transition-metal catalysis constitutes one of the most powerful strategies to construct non-racemic chiral molecules. This thesis deals with enantioselective catalysis of chiral-…
Number of citations: 3 archiv.ub.uni-marburg.de

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